

Methyl 2-(5-Oxazolyl)benzoate: Spectral Analysis & Structural Validation Guide

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Compound of Interest

Compound Name: Methyl 2-(5-Oxazolyl)benzoate

CAS No.: 1261268-97-6

Cat. No.: B059982

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Executive Summary

Methyl 2-(5-Oxazolyl)benzoate (CAS: 1261268-97-6) is a critical bi-heterocyclic building block, particularly valued in medicinal chemistry for fragment-based drug discovery (FBDD). Its structural core—an ortho-substituted benzoate linked to a 5-oxazole—serves as a privileged scaffold in kinase inhibitors and peptidomimetics.

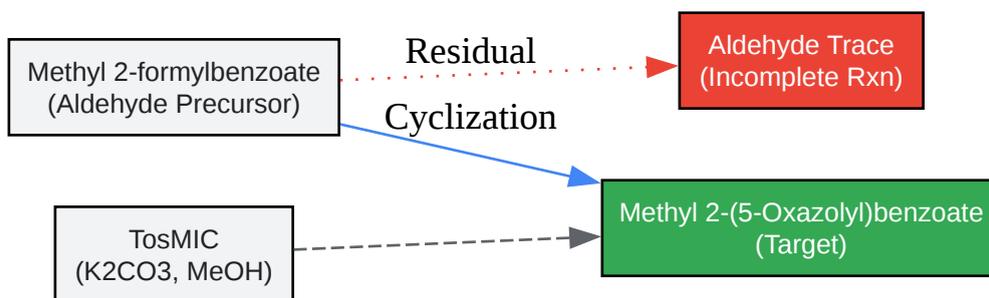
This guide objectively compares the spectral performance of this compound against its synthetic precursors and regioisomeric alternatives. The focus is on definitive structural elucidation—distinguishing the 5-oxazolyl isomer from the 4-oxazolyl isomer and unreacted starting materials using NMR and IR methodologies.

Structural Context & Synthesis Logic

To interpret the spectrum accurately, one must understand the chemical environment created by the synthesis. The most robust route to 5-substituted oxazoles is the Van Leusen reaction, reacting an aldehyde with Tosylmethyl isocyanide (TosMIC).

Synthesis Pathway (Context for Impurities)

The primary impurity to screen for is the unreacted Methyl 2-formylbenzoate (aldehyde precursor).



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Figure 1: Van Leusen synthesis pathway highlighting the critical transition from formyl group to oxazole ring.

Comparative Spectral Analysis

The "performance" of an analytical method here is defined by its resolution—the ability to distinguish the target from structurally similar alternatives.

H-NMR Diagnostic Markers

The 5-oxazolyl ring introduces two distinct aromatic protons: H-2 (between N and O) and H-4.

Feature	Target: Methyl 2-(5-Oxazolyl)benzoate	Alternative: Precursor (Aldehyde)	Alternative: 4-Oxazolyl Isomer
Key Functional Group	Oxazole Ring	Formyl Group (-CHO)	Oxazole Ring (Regioisomer)
Diagnostic Signal 1	H-2 (Oxazole): Singlet, ~7.9–8.1 ppm	Aldehyde H: Singlet, ~10.0–10.5 ppm	H-2 (Oxazole): Singlet, ~7.9 ppm
Diagnostic Signal 2	H-4 (Oxazole): Singlet, ~7.2–7.4 ppm	Absent	H-5 (Oxazole): Singlet, ~7.5–7.7 ppm
Methyl Ester	Singlet, ~3.7–3.9 ppm	Singlet, ~3.9 ppm	Singlet, ~3.8 ppm
Aromatic Region	Complex Multiplet (ABCD system)	Complex Multiplet	Complex Multiplet

Interpretation Logic:

- Absence of 10 ppm: Confirms consumption of aldehyde.
- H-2 vs H-4: In the 5-substituted isomer, H-2 is highly deshielded due to the flanking heteroatoms. H-4 is relatively shielded compared to H-5 in the 4-isomer.
- Coupling: The oxazole protons in the 5-substituted derivative typically appear as sharp singlets (or broadened by long-range coupling), whereas the benzene protons will show typical ortho-substitution splitting (dd, td).

IR Spectroscopy Performance

IR is less specific for isomer differentiation but critical for functional group validation.

- Target (Ester + Oxazole):
 - C=O (Ester): Strong band at 1720–1735 cm^{-1} .
 - C=N (Oxazole): Distinct stretch at 1550–1570 cm^{-1} (often overlapped but sharper than aromatics).
 - C-O-C: 1250–1270 cm^{-1} .
- Alternative (Acid Hydrolysis Product):
 - Broad O-H stretch (2500–3300 cm^{-1}) indicates ester hydrolysis (failure mode).

Experimental Protocols

Analytical Validation Workflow

This protocol ensures self-validating structural assignment.

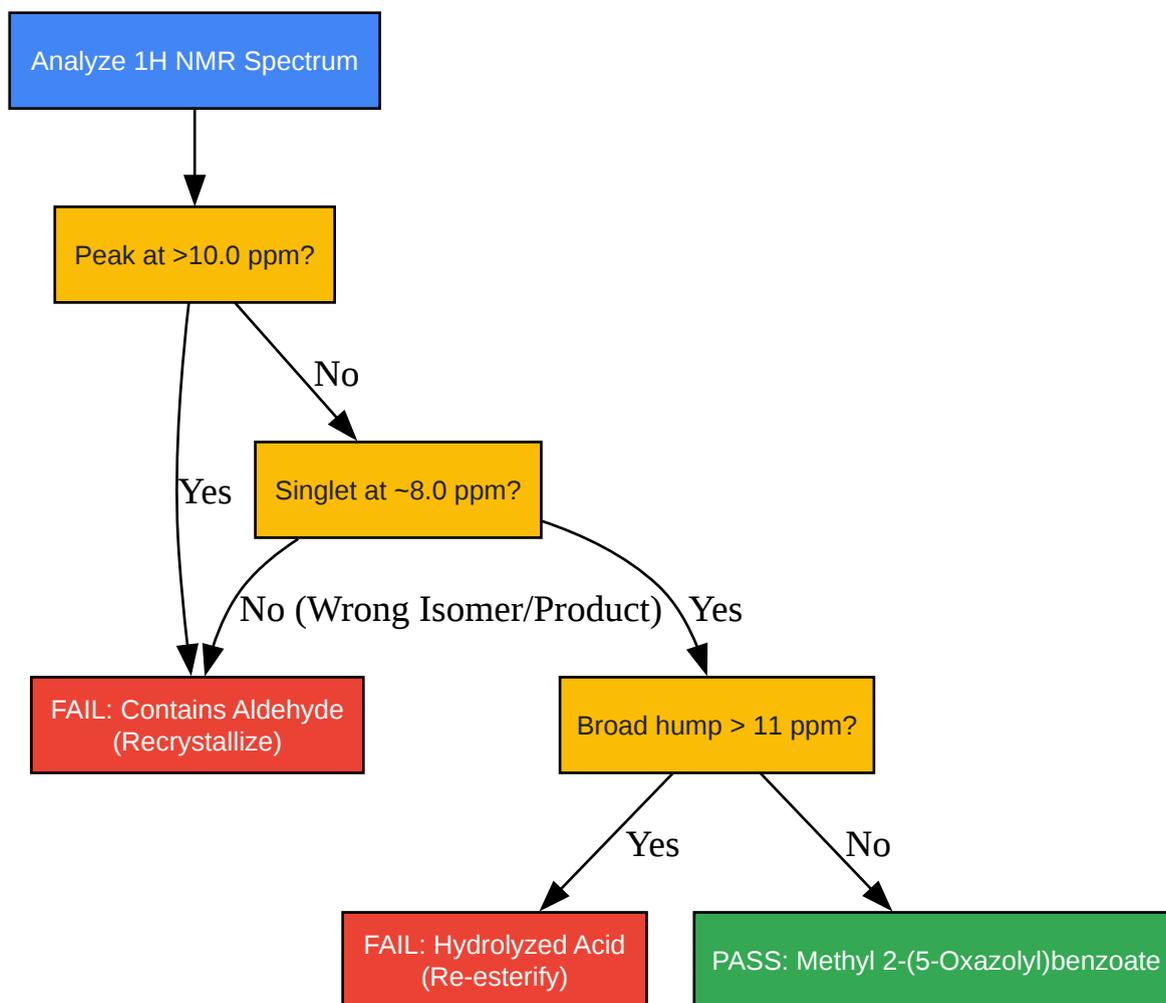
Reagents:

- Solvent: CDCl_3 (99.8% D) with 0.03% TMS.
- Internal Standard: None required if TMS is present; otherwise, residual CHCl_3 at 7.26 ppm.

Step-by-Step Methodology:

- Sample Prep: Dissolve 10 mg of the isolated solid in 0.6 mL CDCl₃. Ensure complete dissolution; filtration through a cotton plug is recommended to remove inorganic salts (K₂CO₃ residues).
- Acquisition (1H NMR):
 - Scans: 16 (minimum for S/N > 50).
 - Pulse Angle: 30°.[1]
 - Relaxation Delay: 1.0 s (sufficient for qualitative ID).
- Processing:
 - Phase correction: Manual.
 - Baseline correction: Polynomial (order 1).
 - Referencing: Set TMS to 0.00 ppm.
- Validation Check:
 - Integrate the Methyl singlet (3H). Set this as the reference integral.
 - Verify the Oxazole H-2 singlet integrates to 1H (±0.1).
 - Verify the Aromatic region integrates to 5H total (4 benzene + 1 oxazole H-4).

Decision Tree for Purity Assessment



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Figure 2: Logic flow for validating compound purity and identity based on H-NMR shifts.

Technical Insights & Troubleshooting

- **Solvent Effects:** In DMSO-d₆, the oxazole H-2 proton may shift further downfield (up to 8.4 ppm) due to hydrogen bonding with the solvent. For direct comparison with literature, CDCl₃ is preferred.
- **Water Contamination:** The oxazole nitrogen is weakly basic. High water content in the NMR solvent can cause broadening of the H-2 signal due to exchange. Recommendation: Use ampouled, dry CDCl₃.

- Regioisomer Differentiation: If the synthesis method was ambiguous (e.g., Robinson-Gabriel of an amide), you might produce the 2-oxazolyl isomer.
 - Test: Run a NOESY experiment.
 - 5-Oxazolyl:[2][3][4] H-4 of the oxazole will show NOE correlation with the ortho-protons of the benzene ring.
 - 2-Oxazolyl:[2][3][4] No oxazole ring protons are adjacent to the benzene connection point in the same way; the spatial arrangement differs.

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